S-tert-Butyl-L-cysteine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

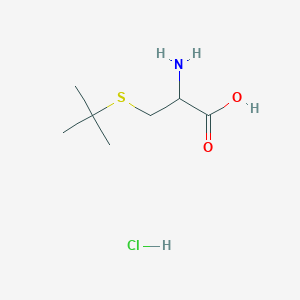

Molecular Formula |

C7H16ClNO2S |

|---|---|

Molecular Weight |

213.73 g/mol |

IUPAC Name |

2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H |

InChI Key |

MHBMYFJKEBCMDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: S-tert-Butyl-L-cysteine Hydrochloride (CAS 2481-09-6)

Operational Guide for Peptide Synthesis and Drug Discovery

Executive Summary

S-tert-Butyl-L-cysteine hydrochloride (H-Cys(tBu)-OH[1][2][3]·HCl) represents a specialized cysteine derivative where the sulfhydryl group is masked by a tert-butyl ether linkage. Unlike the labile S-trityl (Trt) or the reducible S-tert-butylthio (StBu) protecting groups, the S-tert-butyl (S-tBu) moiety functions as an exceptionally robust protecting group—or more commonly, a permanent structural modification .

This guide addresses the specific utility of CAS 2481-09-6 in Solid-Phase Peptide Synthesis (SPPS) and Medicinal Chemistry. Its primary value lies in its resistance to standard acidolysis (TFA) and reduction, allowing researchers to introduce a lipophilic, non-oxidizable cysteine surrogate to probe the structural necessity of disulfide bonds or to enhance metabolic stability.

Chemical Profile & Specifications

| Property | Data |

| CAS Number | 2481-09-6 |

| Chemical Name | This compound |

| Formula | C₇H₁₅NO₂S[2][3][4][5][6][7] · HCl |

| Molecular Weight | 213.72 g/mol |

| Structure | Thioether linkage (C–S–C) between Cysteine β-carbon and t-Butyl group |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in Ethanol |

| Melting Point | ~203–204 °C (Decomposes) |

| pKa Values | |

| Stability | Stable to TFA, Piperidine, and standard reducing agents (DTT/TCEP) |

Mechanistic Insight: The "S-tBu" vs. "S-StBu" Distinction

Expertise Note: A critical failure point in experimental design is confusing S-tert-butyl (S-tBu) with S-tert-butylthio (S-StBu) .

-

S-StBu (Disulfide): Labile to reduction (DTT, mercaptoethanol). Used for temporary protection.[8][9]

-

S-tBu (Thioether - CAS 2481-09-6): The tert-butyl group is attached directly to the sulfur atom via a carbon-sulfur bond. This bond is sterically hindered and electronically stable.

-

Acid Stability: It survives 95% Trifluoroacetic acid (TFA), making it compatible with Fmoc-SPPS cleavage cocktails used to remove Trt, Boc, or Pbf groups.

-

Orthogonality: It is orthogonal to almost all standard protecting groups. It is typically removed only by anhydrous Hydrogen Fluoride (HF) or Mercuric Acetate , or it is left intact as a permanent modification.

-

Visualization: Stability & Orthogonality Logic

Figure 1: Stability profile of the S-tert-butyl thioether linkage. Note the high stability against standard peptide synthesis reagents, distinguishing it from disulfide-based protecting groups.

Experimental Protocols

Protocol A: Incorporation into Fmoc-SPPS (Permanent Modification)

Objective: To synthesize a peptide where Cysteine is permanently modified with a tert-butyl group to increase lipophilicity or prevent disulfide scrambling.

-

Preparation of Fmoc-Derivative:

-

Since CAS 2481-09-6 is the free amine hydrochloride, it must be Fmoc-protected before SPPS.

-

Reagents: Fmoc-OSu (1.1 eq), NaHCO₃ (2.5 eq), Water/Dioxane (1:1).

-

Reaction: Stir at RT for 4–6 hours. Acidify to pH 2, extract with Ethyl Acetate.

-

Note: Many suppliers provide Fmoc-Cys(tBu)-OH pre-made, but starting from CAS 2481-09-6 allows for custom isotope labeling or fragment synthesis.

-

-

Coupling Conditions:

-

Activator: DIC/Oxyma Pure or HATU/DIEA.

-

Stoichiometry: 3-fold excess relative to resin loading.

-

Time: 60 minutes at Room Temperature.

-

Monitoring: Kaiser Test (Ninhydrin) will be negative upon completion.

-

-

Cleavage from Resin:

Protocol B: Deprotection of S-tBu (The "Harsh" Route)

Objective: To regenerate the free thiol (-SH) from S-tBu. This is rarely done in modern SPPS due to the harshness but is necessary for specific legacy protocols.

Warning: This requires specialized HF apparatus.

-

Apparatus: Teflon/Kel-F vacuum line.

-

Scavengers: p-Cresol and p-Thiocresol (1:1 ratio).

-

Condition 1 (Standard): Anhydrous HF at 20°C for 60 minutes.

-

Result: Cleavage of S-tBu is generally achieved, but side reactions are possible.

-

-

Alternative (Mercury-Mediated):

-

Dissolve peptide in TFA/Water.

-

Add Mercuric Acetate (Hg(OAc)₂) (10 eq).

-

Stir 3–4 hours.

-

Precipitate with H₂S or add mercaptoethanol to liberate the thiol from the mercury complex.

-

Applications in Drug Development[8][10]

1. Probing Disulfide Bond Significance

By replacing a native Cysteine with S-tert-Butyl-Cysteine, researchers can prevent the formation of a specific disulfide bond without altering the steric bulk significantly (compared to Alanine scanning). If biological activity is retained, the disulfide bond is structural, not functional.

2. Lipophilicity Modulation

The tert-butyl group is highly hydrophobic. Incorporating Cys(tBu) into a peptide sequence increases its LogP, potentially improving membrane permeability and oral bioavailability compared to the free thiol or cystine forms.

3. "Tert-Leucine" Mimicry

Structurally, S-tBu-Cysteine resembles tert-Leucine (a gamma-methylated leucine). It acts as a bulky, hydrophobic residue that restricts conformational freedom (

Visualization: SPPS Workflow Decision Tree

Figure 2: Workflow for utilizing S-tBu-Cysteine in Solid Phase Peptide Synthesis. The primary pathway (Green) utilizes the stability of the S-tBu group.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10]

-

Storage: Hygroscopic. Store at 2–8°C in a tightly sealed container.

-

Disposal: As a halogenated organic waste (due to HCl salt) or standard organic waste depending on local regulations.

References

-

Sigma-Aldrich. this compound Product Sheet. Retrieved from .[6]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for S-alkyl stability).

-

Chem-Impex International. this compound Technical Data. Retrieved from .

- Pastuszak, J. J., & Chimiak, A. (1981). Tert-butyl group as thiol protection in peptide synthesis. Journal of Organic Chemistry, 46(9), 1868–1873. (Foundational text on S-tBu stability and removal).

-

ChemicalBook. CAS 2481-09-6 Properties and Safety. Retrieved from .

Sources

- 1. peptide.com [peptide.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Supplier China | High Purity Bulk Manufacturer & Exporter [sinochem-nanjing.com]

- 4. This compound | CAS 2481-09-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. This compound | 2481-09-6 [chemicalbook.com]

- 6. This compound | 2481-09-6 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. serva.de [serva.de]

Technical Guide: S-tert-Butyl-L-cysteine Hydrochloride Physicochemical Profiling

Executive Summary

S-tert-Butyl-L-cysteine hydrochloride (CAS 2481-09-6) is a protected cysteine derivative widely utilized in solid-phase peptide synthesis (SPPS) and drug development.[1][2][3] Unlike native cysteine, which possesses a reactive and ionizable thiol group, the tert-butyl protection renders the side chain chemically inert and non-ionizable under physiological conditions. This structural modification fundamentally alters its acid-base behavior, shifting it from a triprotic system to a diprotic system similar to methionine or alanine. This guide provides a definitive analysis of its pKa values, isoelectric point (pI), and the experimental methodologies required for their verification.

Part 1: Chemical Identity & Structural Analysis

The physicochemical behavior of S-tert-Butyl-L-cysteine is dictated by the steric bulk and lipophilicity of the tert-butyl group attached to the sulfur atom.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 2481-09-6 |

| Molecular Formula | C₇H₁₅NO₂S[2][3][4] · HCl |

| Molecular Weight | 213.73 g/mol |

| Structural Feature | Thioether side chain (–S–C(CH₃)₃) |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents. |

Structural Impact on Ionization

In native L-Cysteine, the thiol (-SH) group acts as a weak acid (pKa ~8.3). In S-tert-Butyl-L-cysteine , the sulfur is alkylated. This conversion to a thioether eliminates the side-chain ionization event. Consequently, the molecule behaves as a diprotic acid , possessing only two ionizable groups:

- -Carboxyl group (-COOH)

- -Ammonium group (-NH₃⁺)

Part 2: Physicochemical Properties (pKa & pI)[6]

The following values represent the high-confidence consensus derived from structural analogs (S-methylcysteine) and theoretical prediction models, as direct experimental literature for the specific tert-butyl derivative is often subsumed under general peptide synthesis data.

Dissociation Constants (pKa)

| Ionizable Group | Approximate pKa | Mechanistic Insight |

| pKa₁ ( | 1.9 – 2.0 | Typical for |

| pKa₂ ( | 8.8 – 9.0 | Slightly lower than alanine (9.7) due to the inductive effect of the sulfur atom, but the electron-donating tert-butyl group stabilizes the cation more than a methyl group would. |

| pKa₃ (Side Chain) | None | The tert-butyl group blocks ionization. The sulfur remains neutral across the entire pH range. |

Isoelectric Point (pI)

The isoelectric point is the pH at which the molecule carries a net zero charge (zwitterion).[5] Since there is no ionizable side chain, the pI is the arithmetic mean of the two pKa values.

[5]Using the conservative ranges above:

Operational Range: Researchers should anticipate a pI in the range of 5.4 – 5.6 . This is distinct from native Cysteine (pI 5.07), shifting higher due to the loss of the acidic thiol contribution.

Ionization Diagram

The following diagram illustrates the protonation states as pH increases.

Caption: Stepwise dissociation of S-tert-Butyl-L-cysteine. Note the absence of a side-chain ionization step.

Part 3: Experimental Methodology

Protocol: Potentiometric Determination of pKa and pI

To experimentally verify these values for a specific batch (critical for GMP compliance), use potentiometric titration. This method is superior to colorimetric indicators for zwitterionic compounds.

Reagents & Equipment

-

Analyte: this compound (pure).

-

Titrant: 0.1 M NaOH (standardized against KHP).

-

Solvent: Carbonate-free distilled deionized water (degassed).

-

Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).

-

Equipment: Calibrated pH meter (glass electrode), magnetic stirrer, micro-burette.

Step-by-Step Workflow

-

System Calibration (Self-Validating Step):

-

Calibrate pH meter using buffers pH 4.01, 7.00, and 10.01.

-

Validation: Titrate a standard Glycine solution first. If experimental pKa values deviate >0.1 from literature (2.34, 9.60), recalibrate the electrode.

-

-

Sample Preparation:

-

Dissolve ~100 mg (accurately weighed) of S-tert-Butyl-L-cysteine HCl in 20 mL of 0.1 M KCl solution.

-

Note: Since it is a hydrochloride salt, the initial pH will be acidic (~pH 1-2). No initial acid addition is needed.

-

-

Titration:

-

Titrate with 0.1 M NaOH in small increments (0.1 mL).

-

Record pH after stabilization (wait 30s per point).

-

Continue until pH reaches ~11.5.

-

-

Data Analysis:

-

Plot pH vs. Volume of NaOH.

-

Identify inflection points using the First Derivative Method (

). -

pKa1 = pH at 0.5 equivalents of base (relative to carboxyl).

-

pKa2 = pH at 1.5 equivalents of base (midpoint of the second buffer region).

-

pI = Average of pKa1 and pKa2.

-

Caption: Workflow for potentiometric pKa determination emphasizing the electrode validation step.

Part 4: Applications in Drug Development & Synthesis

Understanding the pKa and pI of S-tert-Butyl-L-cysteine is critical for three specific applications:

-

Peptide Purification (HPLC):

-

Knowing the pI (~5.[5]5) allows for the optimization of mobile phase pH. At pH 2.0 (standard TFA systems), the molecule is fully cationic (+1), ensuring good retention on C18 columns.

-

At neutral pH (6-7), it is zwitterionic and may elute earlier or exhibit poor solubility.

-

-

Orthogonal Protection Strategy:

-

The tert-butyl group is stable to base (Fmoc removal conditions) but cleaved by strong acids (TFA). This makes it an ideal orthogonal protector for cysteine during Fmoc-SPPS.

-

The lack of a free thiol pKa prevents disulfide scrambling during chain assembly.

-

-

Solubility Profiling:

-

As a zwitterion at pH ~5.5, the compound has minimum solubility (isoelectric precipitation risk). Formulation buffers should be adjusted away from pH 5.5 (e.g., pH 3 or pH 7.5) to maximize solubility.

-

References

-

Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Retrieved from

-

PubChem. S-(tert-Butylthio)-L-cysteine Compound Summary (CID 121758). National Library of Medicine.[4] Retrieved from [4]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from

-

Master Organic Chemistry. Isoelectric Points of Amino Acids and How to Calculate Them. Retrieved from

-

Bachem. Cysteine Derivatives in Peptide Synthesis. Retrieved from

Sources

- 1. S-(tert-Butylthio)-L-cysteine | 30044-51-0 | Benchchem [benchchem.com]

- 2. S-(tert-Butylthio)-L-cysteine | 30044-51-0 | Benchchem [benchchem.com]

- 3. L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1) | C7H16ClNO2S | CID 17750295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. S-(tert-Butylthio)-L-cysteine | C7H15NO2S2 | CID 121758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sketch a titration curve for the amino acid cysteine, and indicate the \m.. [askfilo.com]

Technical Guide: Stability of S-tert-Butyl-L-cysteine Hydrochloride in Solution

Executive Summary

S-tert-Butyl-L-cysteine hydrochloride (S-tBu-Cys[1][2][3][4][5]·HCl) is a protected cysteine derivative widely utilized in peptide synthesis and metabolic studies. Unlike free L-cysteine, which rapidly oxidizes to cystine (dimer) in solution, S-tBu-Cys·HCl possesses a bulky tert-butyl group on the sulfur atom, forming a robust thioether linkage.

This structural modification significantly alters its stability profile:

-

Primary Stability Advantage: Complete resistance to disulfide dimerization (cystine formation) under standard conditions.

-

Primary Degradation Risk: S-oxidation to sulfoxides/sulfones and base-catalyzed racemization.

-

Optimal Solution Condition: Aqueous acidic buffers (pH 2.0–4.0) at +4°C or lower.

Physicochemical Stability Profile

The Thioether Linkage vs. Free Thiol

The core stability determinant is the S-tert-butyl thioether moiety. In free cysteine, the thiol (-SH) proton is acidic (

-

** steric Shielding:** It physically blocks access to the sulfur atom, reducing the rate of S-oxidation compared to linear alkyl cysteines.

-

Acid Stability: The S-tBu bond is exceptionally stable to acid. It survives standard trifluoroacetic acid (TFA) cleavage cocktails used in solid-phase peptide synthesis (SPPS), requiring harsh conditions (e.g., HF or mercuric acetate) for removal.[6]

The Hydrochloride Salt Effect

The hydrochloride salt form (·HCl) ensures that when dissolved in water, the solution naturally assumes an acidic pH (typically pH 1.5–2.5 for 1% solution).

-

Effect on Racemization: Acidic pH protonates the

-amino group ( -

Effect on Solubility: The ionic nature of the salt ensures high solubility (>50 mg/mL) in water and polar organic solvents (DMSO, Methanol).

Stability Data Summary

| Parameter | Condition | Stability Impact | Mechanism of Failure |

| pH | Acidic (< 4.[7]0) | High | Protonation prevents racemization. |

| pH | Neutral/Basic (> 7.0) | Low | |

| Temperature | -20°C (Frozen) | High | Kinetic arrest of oxidation. |

| Temperature | > 25°C (Room Temp) | Moderate | Accelerated S-oxidation to sulfoxide ( |

| Light | UV/Ambient | Moderate | Photo-oxidation of sulfur. |

| Solvent | Water (Degassed) | High | Minimizes dissolved oxygen. |

Degradation Pathways[8]

While immune to dimerization, S-tBu-Cys is not inert. The two primary degradation pathways are S-Oxidation and Racemization .

Pathway Visualization

The following diagram illustrates the chemical fate of S-tBu-Cys under stress conditions.

Figure 1: Degradation pathways of S-tert-Butyl-L-cysteine. Note that disulfide formation is absent.

Mechanism Details

-

S-Oxidation: The sulfur atom acts as a nucleophile. In the presence of dissolved oxygen or peroxides, it accepts oxygen to form the sulfoxide (

). This is the most common impurity in aged solutions. -

Racemization: At pH > 8, the

-proton is abstracted by base, forming a planar carbanion/enolate. Reprotonation can occur from either side, generating the D-isomer (impurity).

Experimental Protocols

Stability-Indicating HPLC Method

To validate the stability of your solution, use the following Reverse-Phase HPLC (RP-HPLC) protocol. This method separates the parent compound from its sulfoxide and enantiomer (if using a chiral column, though C18 is sufficient for chemical purity).

System Suitability:

-

Column: C18 (4.6 x 150 mm, 3-5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[7]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[7]

-

Gradient: 5% B to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV at 210 nm (Amide/Carboxyl absorption) or 220 nm. Note: S-tBu lacks a strong chromophore, so low UV detection is required.

Stability Testing Workflow

This self-validating workflow ensures data integrity during stability studies.

Figure 2: Workflow for assessing solution stability over time.

Storage and Handling Recommendations

To maximize the half-life of this compound in solution, strictly adhere to these protocols:

-

Solvent Selection: Use degassed water or buffers. Dissolved oxygen is the primary reagent for S-oxidation. Sparging with Nitrogen or Argon for 15 minutes prior to dissolution is recommended.

-

pH Maintenance: Maintain pH < 4.0. The native HCl salt will provide this in water. If buffering is required, use citrate or acetate buffers; avoid phosphate buffers at pH > 7.

-

Temperature:

-

Lyophilized Powder: Stable for 3 years at -20°C.[8]

-

Solution: Stable for < 24 hours at Room Temperature. Stable for 1 month at -20°C.

-

-

Avoid Freeze-Thaw: Repeated freeze-thaw cycles introduce oxygen bubbles and induce micro-precipitation. Aliquot solutions into single-use vials before freezing.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11435832, this compound. Retrieved from [Link]

Sources

- 1. This compound | 2481-09-6 [chemicalbook.com]

- 2. L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1) | C7H16ClNO2S | CID 17750295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sinochem-nanjing.com [sinochem-nanjing.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. bachem.com [bachem.com]

- 7. benchchem.com [benchchem.com]

- 8. adooq.com [adooq.com]

difference between S-tert-Butyl-L-cysteine and S-Trityl-L-cysteine

Topic: Difference Between S-tert-Butyl-L-cysteine and S-Trityl-L-cysteine in Solid-Phase Peptide Synthesis (SPPS) Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

S-tert-Butyl-L-cysteine vs. S-Trityl-L-cysteine

Executive Summary: The Orthogonality Principle

In complex peptide synthesis—particularly for disulfide-rich therapeutics like insulin, conotoxins, and defensins—controlling the regioselectivity of disulfide bond formation is critical.[1] The distinction between S-Trityl-L-cysteine (Cys(Trt)) and S-tert-Butyl-L-cysteine (Cys(tBu)) lies in their acid lability .[2][3]

-

Cys(Trt) is acid-labile .[3] It is removed during standard global deprotection (95% TFA), yielding a free thiol immediately upon cleavage from the resin.

-

Cys(tBu) is acid-stable .[4] It survives standard TFA cleavage, remaining intact on the peptide backbone. It requires a separate, harsh deprotection step (typically heavy metal-mediated or oxidative acidolysis).

This difference allows for orthogonal protection strategies : one pair of cysteines (Trt) can be oxidized to form a disulfide bridge, while the second pair (tBu) remains protected, preventing "disulfide scrambling" (mispairing).

Chemical Foundations & Stability Profile

The choice between these two derivatives dictates the entire downstream processing workflow of the peptide.

| Feature | S-Trityl-L-cysteine (Trt) | S-tert-Butyl-L-cysteine (tBu) |

| Structure | Bulky triphenylmethyl group attached to sulfur. | tert-Butyl group attached to sulfur (Thioether). |

| Steric Hindrance | High. Excellent for preventing aggregation of growing peptide chains (beta-sheet disruption). | Moderate. Less effective at preventing aggregation than Trt. |

| Acid Lability | High. Cleaved by 1-5% TFA (dilute) or 95% TFA (standard). | Extremely Low. Stable in 100% TFA for days. |

| Cleavage Mechanism | Requires electrophilic activation (Hg²⁺) or oxidative cleavage. | |

| Primary Use Case | Standard SPPS; Free thiols desired immediately. | Orthogonal protection; Thiols must remain masked after cleavage. |

Critical Disambiguation: Cys(tBu) vs. Cys(StBu)

It is vital not to confuse S-tert-Butyl (tBu) with S-tert-butylthio (StBu) .

-

Cys(tBu): Thioether bond (

). Removed by Hg(II) or HF.[5][6] -

Cys(StBu): Disulfide bond (

). Removed by reduction (Phosphines/Thiols).[4][5] -

This guide focuses on the requested Cys(tBu) thioether.

Mechanisms of Deprotection[2][5][7]

Understanding the mechanism allows you to troubleshoot failed syntheses (e.g., alkylation adducts).

A. S-Trityl (Trt) Deprotection: The Scavenger Dependency

The Trt group is removed via acid-catalyzed ionization. The reaction is an equilibrium; without scavengers, the Trt cation will re-alkylate the cysteine sulfur.

-

Mechanism: Protonation of the sulfur → Heterolytic cleavage → Formation of stable Triphenylmethyl cation (

). -

Role of Scavengers: Triisopropylsilane (TIS) is the gold standard. It acts as a hydride donor, irreversibly reducing the

cation to triphenylmethane (

Figure 1: Mechanism of Trt deprotection showing the critical role of TIS scavenging to prevent reversibility.

B. S-tert-Butyl (tBu) Deprotection: Electrophilic Activation

The S-tBu bond is stable to protons (H+) because the tert-butyl cation, while stable, does not leave as readily as the trityl cation from the sulfur under standard TFA conditions. It requires a "soft" acid (Heavy Metal) or oxidative stress to break the bond.

-

Method 1: Mercuric Acetate (Hg(OAc)₂): Mercury coordinates with the sulfur, weakening the S-C bond. The tBu group leaves (likely as an isobutylene derivative or alcohol), leaving a Mercaptide (S-Hg) intermediate. This must be reduced with excess thiol (Beta-mercaptoethanol) to free the cysteine.

-

Method 2: Oxidative Acidolysis (DMSO/TFA): In the presence of DMSO and strong acid, the S-tBu group is converted directly into a disulfide bond (cystine) or an intermediate that cyclizes.

Figure 2: Heavy metal-mediated deprotection of the acid-stable tBu group.

Experimental Protocols

Protocol A: Standard Global Deprotection (Removes Trt, Leaves tBu)

Use this to cleave the peptide from the resin and remove Trt, while keeping Cys(tBu) intact.

-

Cocktail Preparation: Prepare Reagent K (optimized for Cys preservation):

-

Reaction: Add 10 mL cocktail per 1g resin. Shake at room temperature for 2–3 hours .

-

Precipitation: Filter resin.[6] Drop filtrate into ice-cold diethyl ether. Centrifuge to pellet the crude peptide.[6]

Protocol B: Selective Removal of Cys(tBu) (Post-Cleavage)

Use this after the first disulfide bond has been formed, to deprotect the second pair.

Method: Mercuric Acetate (Standard)

-

Dissolution: Dissolve the purified, mono-cyclic peptide (containing Cys(tBu)) in TFA (10 mg/mL).

-

Activation: Add Mercuric Acetate (Hg(OAc)₂) (10 equivalents relative to tBu groups).

-

Incubation: Stir at Room Temp for 3 hours under inert gas (

). -

Quenching: Remove TFA by rotary evaporation. Redissolve residue in 10% Aqueous Acetic Acid.

-

Thiolysis: Add Beta-Mercaptoethanol (BME) (20 equivalents). Stir for 5 hours. (This displaces the mercury).

-

Purification: The solution will contain precipitate (Hg-BME complex). Centrifuge/filter and purify the supernatant via HPLC immediately to prevent oxidation of the newly freed thiols.

Method: DMSO/TFA (Oxidative Folding) Alternative for direct disulfide formation.

-

Dissolve peptide in TFA/DMSO/Anisole (97.9 : 2 : 0.1).[6]

-

Stir for 40-60 mins. The tBu group is removed, and the disulfide forms in one pot.[5]

Strategic Decision Matrix

When designing a synthesis for a multi-disulfide peptide (e.g., Insulin A+B chain), use this logic:

| Scenario | Recommended Strategy |

| 1 Disulfide Bond | Use Cys(Trt) for both residues.[2] Cleave, then air oxidize (pH 8) or use Glutathione shuffling. |

| 2 Disulfide Bonds (Regioselective) | Pair 1: Cys(Trt) - Pair 2: Cys(Acm) or Cys(tBu).1. Cleave (Trt removed). Oxidize Pair 1.2. Remove Pair 2 protection (Iodine for Acm; Hg(II) for tBu). Oxidize Pair 2. |

| Why choose tBu over Acm? | Cys(tBu) is more stable to base (piperidine) than Acm in some specific sequences, and Hg(II) cleavage avoids the iodination side-reactions (Tyr/His modification) sometimes seen with Iodine/Acm removal. |

References

-

Isidro-Llobet, A., et al. (2009).[14] Amino Acid-Protecting Groups. Chemical Reviews.

-

Bachem Technical Guides. (2021). Cysteine Derivatives and Disulfide Bond Formation.

-

Albericio, F., et al. (2000). Preparation of Cysteine-Containing Peptides. Organic Process Research & Development.

-

Postma, J. P., & Beck-Sickinger, A. G. (2016). Sidestepping the pitfalls of cysteine oxidation in peptide synthesis.

-

Sigma-Aldrich. (2023). Protocols for Fmoc SPPS of Cysteine-Containing Peptides.

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptidechemistry.org [peptidechemistry.org]

- 11. renyi.hu [renyi.hu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. peptidechemistry.org [peptidechemistry.org]

- 14. researchgate.net [researchgate.net]

biological role of S-tert-butyl cysteine derivatives in metabolism

The Biological Role of S-tert-butyl Cysteine Derivatives in Metabolism: A Technical Guide to Metabolic Stability and Therapeutic Engineering

Executive Summary: The Metabolic Dilemma of Natural Cysteine

In biological systems, natural L-cysteine is a highly reactive, metabolically labile amino acid. Its free thiol group (pKa ~8.3) is a prime target for rapid oxidation, unpredictable disulfide scrambling, and enzymatic degradation via endogenous C-S lyases. For drug development professionals and peptide engineers, this reactivity presents a severe pharmacokinetic bottleneck.

To circumvent these metabolic liabilities, researchers utilize S-tert-butyl-L-cysteine (S-tBu-Cys) derivatives. Unlike natural cysteine, S-tBu-Cys is not a natural endogenous metabolite; rather, it is an engineered xenobiotic building block. By appending a bulky tert-butyl group to the sulfur atom, scientists create a "metabolic shield" that fundamentally alters the molecule's biological fate. This guide explores the causality behind S-tBu-Cys's metabolic evasion, its role in modern pharmacokinetics, and the self-validating protocols used to harness its stability.

Mechanisms of Metabolic Evasion: Causality and Steric Occlusion

The biological utility of S-tBu-Cys is entirely predicated on steric hindrance. When a peptide containing natural cysteine enters systemic circulation, it is rapidly recognized by carbon-sulfur β-lyases (C-S lyases). These enzymes utilize a pyridoxal 5'-phosphate (PLP) cofactor to abstract the α-proton and eliminate the thiolate leaving group, degrading the peptide.

The Causality of Evasion: The introduction of the S-tert-butyl group completely disrupts this metabolic pathway. The tertiary carbon directly attached to the sulfur atom possesses extreme steric bulk (high A-value) and lacks α-protons. When an S-tBu-Cys derivative enters the active site of a C-S lyase, the bulky tert-butyl group creates severe steric clashes with the PLP cofactor, physically preventing the necessary spatial alignment for β-elimination. Furthermore, the tert-butyl thioether is an exceptionally poor leaving group compared to a standard thiolate.

Simultaneously, the steric umbrella of the tert-butyl group physically blocks reactive oxygen species (ROS) from accessing the sulfur's lone pairs, preventing oxidation into sulfenic acids and halting unwanted intermolecular disulfide multimerization[1].

Therapeutic Applications and Pharmacokinetic Impact

Because S-tBu-Cys resists both enzymatic cleavage and oxidation, it is heavily utilized in targeted drug discovery:

-

Antifungal Peptide Engineering: In the development of antifungal proteins (e.g., the γ-core motif of Neosartorya fischeri), free sulfhydryl groups cause peptides to cyclize and dimerize in oxidative environments, destroying their efficacy. By substituting natural cysteines with S-tBu-Cys, researchers prevent multimerization. The peptide maintains its active monomeric structural integrity, extending its lethal efficacy against molds like Aspergillus fumigatus[1].

-

Radiopharmaceuticals (PSMA Inhibitors): Low-molecular-weight imaging agents must survive systemic circulation long enough to reach tumor sites. In the synthesis of [18F]DCFBC, a positron emission tomography (PET) probe for prostate cancer, Nα-Fmoc-S-tert-butyl-L-cysteine is utilized to build a highly stable urea-based pharmacophore. The S-tBu group provides critical lipophilicity for tissue penetration while completely evading endogenous thiol-cleaving enzymes[2].

-

Regioselective Disulfide Assembly: In complex peptide synthesis (e.g., insulin-like peptides), the S-tBu group is highly resistant to standard trifluoroacetic acid (TFA) cleavage. It remains intact on the peptide until intentionally removed using harsh oxidative conditions (like 2,2'-dipyridyl disulfide or N-chlorosuccinimide), allowing for the precise, sequential folding of multi-disulfide therapeutics[3],[4].

Quantitative Data: Metabolic Stability Profiles

The following table summarizes the divergent physicochemical and metabolic properties of cysteine derivatives, illustrating why the S-tBu modification is chosen for pharmacokinetic enhancement.

| Parameter | Natural L-Cysteine | S-Methyl-L-Cysteine | S-tert-Butyl-L-Cysteine |

| Side-Chain pKa | ~8.3 (Reactive Thiol) | N/A (Thioether) | N/A (Thioether) |

| Steric Bulk (A-value) | Low (-SH) | Moderate (-SMe) | High (-StBu) |

| Oxidation Susceptibility | Very High (forms disulfides) | Moderate (forms sulfoxides) | Very Low (sterically shielded) |

| C-S Lyase Cleavage Rate | High (endogenous substrate) | Moderate (metabolized) | Negligible (steric clash) |

| TFA Cleavage Stability | N/A | High | Very High (Requires TFMSA/NCS) |

| Primary Biological Role | Protein structure, redox | Plant metabolite | Engineered therapeutic probe |

Mandatory Visualization: Metabolic Divergence

Divergent metabolic pathways of natural L-Cys vs. S-tert-butyl-L-Cys derivatives.

Experimental Protocols: Self-Validating Synthesis & Serum Stability Assay

To confidently utilize S-tBu-Cys in drug development, researchers must validate both its successful incorporation and its subsequent metabolic resistance. The following protocol is designed as a self-validating system —it contains internal logic checks to prevent false positives from inactive biological matrices or failed extractions.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

-

Step 1: Resin Loading. Swell Rink-amide AM resin (0.05 mmol) in DMF.

-

Step 2: Coupling. Couple Fmoc-S-tert-butyl-L-cysteine using HBTU/DIPEA activation. Causality: The S-tBu group is completely orthogonal to standard Fmoc chemistry, preventing premature side-chain reactions.

-

Step 3: Cleavage & Global Deprotection. Treat the peptidyl-resin with a cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours.

-

Causality & Validation: Unlike S-Trityl groups which are highly acid-labile, the S-tBu group is impervious to standard TFA cleavage[3]. LC-MS analysis of the crude product must show the mass of the peptide plus the intact tert-butyl group (+56 Da relative to natural Cys).

-

Phase 2: Self-Validating Serum Stability Assay

-

Step 4: Matrix Preparation. Prepare a 25% solution of human serum in PBS (pH 7.4).

-

Step 5: Dual Incubation. Incubate 10 µM of the purified S-tBu-Cys peptide (Test) and 10 µM of a matched natural L-Cys peptide (Control) in separate serum aliquots at 37°C.

-

Step 6: Quenching & Extraction. At defined time points (0, 1, 4, 12, 24h), extract 50 µL aliquots and quench with 100 µL of ice-cold acetonitrile containing 1 µM of an isotopically labeled internal standard. Centrifuge at 14,000 x g for 10 min to precipitate serum proteins.

-

Step 7: LC-MS/MS Quantification & System Validation. Analyze the supernatant via MRM (Multiple Reaction Monitoring).

-

Trustworthiness Check 1 (Extraction): The internal standard recovery must be >80%. If lower, the extraction failed due to ion suppression or precipitation errors.

-

Trustworthiness Check 2 (Matrix Activity): The natural L-Cys Control peptide must show >50% degradation (via dimerization or lyase cleavage) within 4 hours. If the control remains intact, the serum enzymes are inactive, and the assay is invalid.

-

Final Readout: A successfully engineered S-tBu-Cys peptide will demonstrate >90% parent compound remaining at 24 hours, proving successful metabolic evasion.

-

References

- N-[N-[(S)

- Rational Design of Antifungal Peptides Based on the γ-Core Motif of a Neosartorya (Aspergillus).MTAK.hu.

- Total Solid-Phase Synthesis of Biologically Active Drosophila Insulin-Like Peptide 2 (DILP2).Connectsci.au.

- Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Brønsted Acid-Activated N-Chlorosuccinimide.

Sources

Methodological & Application

Application Note: Deprotection Strategies for S-tert-Butyl-L-Cysteine (Cys(tBu)) in Peptide Synthesis

Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists Topic: Mechanistic and practical protocols for the deprotection of S-tert-Butyl-L-cysteine thioethers using Trifluoroacetic Acid (TFA)-based superacid and metal-assisted cocktails.

Mechanistic Insights: The Stability of the S-tBu Thioether

In the synthesis of complex, disulfide-rich peptides (e.g., conotoxins, insulin analogs, and hepcidin agonists), the regioselective pairing of cysteines requires a robust orthogonal protection strategy1[1].

The S-tert-butyl (S-tBu) group forms a highly stable thioether bond with the cysteine side chain. Unlike the acid-labile trityl (Trt) or 4-methoxytrityl (Mmt) groups, the S-tBu thioether is entirely resistant to standard solid-phase peptide synthesis (SPPS) global cleavage conditions (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)2[2].

The Causality of Stability: The bulky tert-butyl moiety provides immense steric shielding around the sulfur atom, preventing nucleophilic attack. Furthermore, under mild acidic conditions (neat TFA), the thiolate is a poor leaving group. Cleaving this bond requires either:

-

Superacidic Conditions: Lowering the Hammett acidity function (

) using Trifluoromethanesulfonic acid (TFMSA) to fully protonate the sulfur, forcing the ejection of a stable tert-butyl carbocation 3[3]. -

Thiophilic Metal Coordination: Utilizing heavy metals like Mercury(II) or Silver(I) to coordinate the sulfur lone pairs, heavily polarizing the S–C bond and lowering the activation energy for cleavage 4[4].

(Note: S-tert-Butyl (thioether) is frequently confused with S-tert-Butylthio (disulfide). The latter is cleaved by reducing agents like DTT or TCEP, whereas the former strictly requires the harsh acidic or metal-assisted conditions detailed in this guide).

Field Insight: Mitigating Unwanted S-tButylation

A notorious failure mode in SPPS is the unintended formation of Cys(tBu) during global TFA cleavage. Carbocations liberated from other protecting groups (e.g., Asp(OtBu), Ser(tBu)) can electrophilically attack unprotected cysteine thiols, resulting in an irreversible +56 Da mass shift5[5].

Self-Validating Mitigation Strategy: To prevent this side reaction, employ a two-step cleavage cascade. First, treat the resin with a highly scavenged, lower-acid cocktail: TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10 v/v) for 30 minutes. This gently liberates tBu groups while scavengers are at a high relative concentration. Subsequently, add neat TFA to bring the concentration to 80% for an additional 150 minutes to complete the cleavage 5[5].

Quantitative Comparison of Cysteine Protecting Groups

To design a successful orthogonal deprotection matrix, scientists must balance the lability of various Cys protecting groups.

| Protecting Group | Structure Type | Stability to 95% TFA | Primary Cleavage Reagent | Orthogonality Profile |

| Trityl (Trt) | Thioether | Highly Labile (< 5 min) | 95% TFA + Scavengers | None (Cleaved globally during resin detachment) |

| Methoxytrityl (Mmt) | Thioether | Extremely Labile | 1% TFA in DCM | High (Can be removed while Trt/tBu remain intact) |

| Acetamidomethyl (Acm) | Thioacetal | Stable | I₂, Tl(tfa)₃, Hg(OAc)₂ | High (Stable to standard TFA and HF) |

| tert-Butyl (tBu) | Thioether | Highly Stable | TFMSA/TFA, HF, Hg(OAc)₂ | High (Survives standard TFA cleavage) |

| tert-Butylthio (StBu) | Disulfide | Stable | DTT, TCEP, Phosphines | High (Requires reductive, non-acidic conditions) |

Experimental Protocols

Protocol A: TFMSA/TFA Superacid Cleavage

This protocol is utilized for the simultaneous cleavage of the peptide from the resin and the removal of the S-tBu group, or for the solution-phase deprotection of a previously purified intermediate3[3].

Causality & Design: TFMSA provides the extreme acidity required to break the thioether bond. Thioanisole acts via a "push-pull" mechanism, accelerating cleavage while scavenging the resulting carbocation. Ethanedithiol (EDT) is strictly mandatory to trap the highly reactive t-butyl cation and prevent the irreversible re-alkylation of the newly liberated cysteine thiol.

Step-by-Step Methodology:

-

Preparation: Transfer 100 mg of thoroughly washed and dried peptidyl-resin (or lyophilized crude peptide) into a round-bottom flask equipped with a magnetic stir bar.

-

Scavenger Addition: Add 200 µL of thioanisole and 100 µL of EDT.

-

Initial Acidification: Cool the flask in an ice bath (0 °C). Add 2.0 mL of neat TFA. Stir for 5–10 minutes to swell the resin and initiate the removal of standard protecting groups.

-

Superacid Addition (Critical): Slowly add 200 µL of TFMSA dropwise.

-

Expertise Note: The addition of TFMSA to TFA is highly exothermic. Dropwise addition in an ice bath prevents localized superheating, which would otherwise cause peptide backbone degradation or premature cleavage of sensitive amide bonds.

-

-

Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 30 to 60 minutes.

-

Isolation: Filter the resin through a fine sintered-glass funnel. Wash the resin with 1 mL of fresh TFA. Combine the filtrates.

-

Precipitation: Add the combined filtrate dropwise into 10 volumes (approx. 30 mL) of ice-cold diethyl ether. Centrifuge at 3000 x g for 5 minutes to pellet the fully deprotected peptide.

Protocol B: Metal-Assisted Cleavage via Mercury(II) Acetate in TFA

When a peptide sequence contains residues highly sensitive to superacids (e.g., prone to desulfurization or backbone cleavage), heavy-metal assisted cleavage offers a milder alternative4[4].

Step-by-Step Methodology:

-

Dissolution: Dissolve the S-tBu protected peptide in a mixture of 95% TFA and 5% anisole (approx. 10 mL per gram of peptide). Anisole stabilizes the heavy metal intermediates and scavenges stray cations.

-

Metal Addition: Add 10 molar equivalents of Mercury(II) acetate (Hg(OAc)₂).

-

Coordination & Cleavage: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature, stirring for an additional 45 minutes. The S-tBu group is ejected, leaving a peptide-mercury thiolate complex.

-

Concentration: Concentrate the TFA under reduced pressure (maintain water bath < 30 °C to prevent heat-induced side reactions).

-

Precipitation: Precipitate the Hg-peptide complex using cold diethyl ether and centrifuge to collect the pellet.

-

Reduction (Self-Validation Step): Resuspend the pellet in a degassed aqueous buffer (e.g., 0.1 M ammonium acetate, pH 6.0). Add a 50-fold molar excess of Dithiothreitol (DTT).

-

Expertise Note: DTT forms a thermodynamically favored, stable 6-membered ring with Mercury, effectively stripping the Hg²⁺ off the peptide and precipitating it as an insoluble complex.

-

-

Purification: Centrifuge to remove the black/grey mercury precipitate. Isolate the free-thiol peptide from the supernatant via preparative RP-HPLC.

Orthogonal Deprotection Workflow

The following diagram illustrates the strategic use of Cys(tBu) in synthesizing a cyclic peptide with multiple disulfide bonds, demonstrating its orthogonality to standard TFA cleavage.

Fig 1. Orthogonal deprotection workflow utilizing Cys(tBu) for regioselective disulfide formation.

References

Sources

Advanced Application Note: Utilizing S-tert-Butyl-L-cysteine Hydrochloride (Cys(tBu)) for Absolute Orthogonality in Native Chemical Ligation

Executive Summary & Mechanistic Rationale

In the synthesis of complex, multi-domain proteins and disulfide-rich peptides via Native Chemical Ligation (NCL), the strategic protection of internal cysteine residues is paramount. S-tert-Butyl-L-cysteine hydrochloride (CAS 2481-09-6)[1], commonly incorporated during Solid-Phase Peptide Synthesis (SPPS) as Fmoc-Cys(tBu)-OH, provides a highly specialized, "absolute" orthogonal protecting group[2].

The Critical Distinction: Thioether vs. Disulfide

A common point of failure in NCL design is the conflation of the thioether Cys(tBu) with the asymmetric disulfide Cys(StBu).

-

Cys(StBu) (Disulfide) is highly susceptible to reductive cleavage. In standard NCL buffers containing excess tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), the StBu group is cleaved in situ[3].

-

Cys(tBu) (Thioether), the subject of this protocol, features a sterically hindered carbon-sulfur bond. This bulky aliphatic shield renders the sulfur atom completely inert to standard nucleophiles, mild acids, and—crucially—all standard NCL reductants[2][4].

Causality of Orthogonality

The stability of the Cys(tBu) thioether is dictated by steric hindrance and the high energy barrier required to form a primary/tertiary carbocation without a strong thiophilic driving force. Consequently, Cys(tBu) survives 95% Trifluoroacetic acid (TFA) cleavage[2], NCL conditions (TCEP/MPAA)[4], and even mild palladium treatments like [Pd(allyl)Cl]2 used to unmask Thiazolidine (Thz) or Acetamidomethyl (Acm) groups[5]. It is only unmasked when exposed to highly thiophilic heavy metals, specifically Palladium(II) chloride (

Comparative Stability Matrix

To design a successful multi-segment NCL, researchers must map the orthogonal stability of their chosen protecting groups. The table below summarizes the quantitative and qualitative stability of Cys(tBu) against other common cysteine protecting groups.

| Protecting Group | Chemical Linkage | Cleavage Reagent | Stability in 95% TFA | Stability in NCL (TCEP/DTT) | Stability to [Pd(allyl)Cl]2 |

| tBu (CAS 2481-09-6) | Thioether | Highly Stable | Highly Stable | Stable | |

| StBu | Disulfide | TCEP, DTT | Stable | Cleaved (< 1 hr) | Stable |

| Acm | Acetal | Stable | Stable | Cleaved | |

| Trt | Thioether | 95% TFA | Cleaved (< 30 min) | N/A (Removed prior) | N/A |

| Thz | Thiazolidine | Methoxyamine | Stable | Stable | Cleaved |

Data synthesized from established peptide chemistry stability profiles[2][4][5].

Strategic Workflow for Multi-Segment NCL

By leveraging the absolute orthogonality of Cys(tBu), researchers can synthesize complex targets such as ubiquitinated histones or multi-disulfide toxins[4][5]. The workflow below illustrates a multi-segment ligation where Cys(tBu) remains masked until the final step.

Workflow for multi-segment NCL utilizing the absolute orthogonality of Cys(tBu).

Self-Validating Experimental Protocols

Protocol A: SPPS Incorporation and Cleavage

Causality Check: Because the tBu thioether is stable to TFA, standard cleavage cocktails can be used. However, to prevent unintended alkylation of other residues by liberated carbocations from other protecting groups, a high concentration of scavengers is required[6].

-

Chain Assembly : Incorporate Fmoc-Cys(tBu)-OH (derived from CAS 2481-09-6) using standard DIC/Oxyma or HBTU/DIPEA coupling cycles[7].

-

Global Cleavage : Treat the peptidyl-resin with a cleavage cocktail of TFA/TIS/

/EDT (92.5:2.5:2.5:2.5 v/v) for 2 hours at room temperature[2][6]. -

Validation : Precipitate the peptide in cold diethyl ether. LC-MS analysis should confirm the target mass inclusive of the tBu group (+56 Da per Cys(tBu) residue).

Protocol B: Native Chemical Ligation with Intact Cys(tBu)

Causality Check: The ligation relies on the chemoselective reaction between an N-terminal cysteine and a C-terminal thioester. The internal Cys(tBu) lacks a free thiol and cannot undergo transthioesterification, preventing sequence branching[3][4].

-

Buffer Preparation : Prepare an anaerobic NCL buffer containing 6 M Guanidine Hydrochloride (Gdn·HCl), 200 mM Sodium Phosphate, 50 mM 4-Mercaptophenylacetic acid (MPAA), and 20 mM TCEP. Adjust to pH 7.0.

-

Ligation : Dissolve Fragment A (Thioester) and Fragment B (N-Cys, internal Cys(tBu)) in the NCL buffer at a concentration of 2–5 mM each.

-

Incubation : Stir at 37°C. Monitor the reaction via analytical HPLC. The Cys(tBu) group will remain completely stable throughout the 12–24 hour ligation period.

-

Validation : Isolate the ligated intermediate via preparative HPLC. The mass will reflect the ligated backbone with the tBu group still attached.

Protocol C: Aqueous Palladium-Mediated Deprotection of Cys(tBu)

Causality Check:

-

Solubilization : Dissolve the purified, ligated Cys(tBu)-peptide in a deprotection buffer (6 M Gdn·HCl, 100 mM Sodium Phosphate, pH 7.0) to a concentration of 1 mM.

-

Activation : Add

to a final concentration of 50 mM. -

Deprotection : Prepare a fresh stock of

(100 mM in 6 M Gdn·HCl). Add 15 equivalents of -

Quenching (Critical Step) : Add DTT to a final concentration of 100 mM. Why? DTT acts as a sacrificial chelator, stripping the Palladium from the newly freed cysteine and reducing any transient disulfides. The solution will immediately turn black as insoluble Palladium(0) precipitates[4].

-

Validation : Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the Pd-black. Filter the supernatant and purify the fully unmasked native protein via RP-HPLC.

Mechanistic Pathway of Deprotection

Mechanistic pathway of PdCl2-mediated deprotection of the S-tert-butyl thioether.

References

-

Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies Source: PubMed Central (PMC) URL:[Link][3]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Source: Organic Process Research & Development (ACS Publications) URL:[Link][6]

-

Cysteine Protecting Groups Applications in Peptide and Protein Science Source: Chemical Society Reviews (via Scribd/RSC) URL:[Link][4]

-

(a) Cys thiol protection with the tert-butyl (tBu) protecting group and different methods of deprotection Source: ResearchGate URL:[Link][5]

-

Amino Acid Derivatives for Peptide Synthesis Source: Aapptec URL:[Link][2]

Sources

- 1. This compound | CAS 2481-09-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. peptide.com [peptide.com]

- 3. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

Application Note: Deprotection Mechanisms and Protocols for S-tert-Butyl-L-Cysteine Hydrochloride in Complex Peptide Synthesis

Strategic Context and Chemical Orthogonality

In the synthesis of complex, disulfide-rich peptides and proteins, the strategic selection of cysteine protecting groups is the difference between a high-yielding synthesis and an intractable mixture of misfolded isomers. S-tert-Butyl-L-cysteine hydrochloride (where the side chain is protected as a thioether, Cys(S-tBu)) is one of the most robust protecting groups in the peptide chemist's arsenal [3].

It is critical to distinguish the S-tBu thioether from the S-tert-butylthio (S-StBu) disulfide. While the latter is easily cleaved by mild reducing agents, the S-tBu thioether is exceptionally stable. It is completely orthogonal to standard Fmoc-SPPS basic conditions (piperidine) and highly resistant to standard Boc-SPPS acidic conditions (trifluoroacetic acid, TFA). This extreme stability allows Cys(S-tBu) to be retained on the peptide long after cleavage from the resin, enabling highly controlled, regioselective disulfide bond formation in solution [3].

However, this stability presents a significant thermodynamic and kinetic hurdle during deprotection. This application note details the causality, mechanisms, and self-validating protocols required to successfully remove the S-tBu group.

Mechanistic Pathways: The Causality of Cleavage

The difficulty in cleaving the S-tBu thioether stems from the steric shielding provided by the bulky tert-butyl group and the high activation energy required to break the strong C–S bond. Successful removal relies on forcing the heterolytic cleavage of this bond to generate a tert-butyl carbocation (

Pathway A: Heavy Metal-Mediated Electrophilic Cleavage (Mercury(II))

Because sulfur is a "soft" Lewis base, it has a high affinity for "soft" Lewis acids like Mercury(II) (

Causality of the Secondary Thiol: The heavy metal does not directly yield the free thiol; it yields a mercury-thiolate complex. To liberate the target peptide, a massive stoichiometric excess of a secondary thiol (such as

Figure 1: Mercury(II)-mediated electrophilic cleavage mechanism of S-tBu.

Pathway B: Strong Acidolysis (TFMSA / Anhydrous HF)

Standard TFA (pK

The Scavenger Imperative: Acidolysis generates a highly stable, highly reactive tert-butyl carbocation. If left unchecked, this potent electrophile will immediately re-alkylate the newly liberated cysteine thiol (reverting the reaction) or irreversibly alkylate electron-rich residues like Tryptophan or Tyrosine [2]. Therefore, the reaction matrix must be flooded with nucleophilic scavengers (e.g., thioanisole, ethanedithiol, m-cresol) to permanently trap the

Quantitative Method Comparison

To aid in experimental design, the following table summarizes the operational parameters of the primary S-tBu deprotection strategies.

| Deprotection Method | Primary Reagents | Temp / Time | Scavenger Requirement | Orthogonality / Risks | Typical Yield |

| Heavy Metal (Hg) | Hg(OAc) | 0°C to RT / 2-4h | Low (TFA solvent acts as mild trap) | Highly selective. Risk of residual heavy metal toxicity. | 85 - 95% |

| Superacid (TFMSA) | TFMSA / TFA | 0°C / 1-2h | Critical (Thioanisole, EDT, m-Cresol) | Cleaves most other protecting groups. Risk of Trp/Tyr alkylation. | 75 - 90% |

| Anhydrous HF | HF (liquid) | 0°C to 20°C / 1h | Critical (Anisole, p-Cresol) | Requires specialized Teflon apparatus. Extreme toxicity. | 80 - 95% |

| Sulfenyl Halide | Nps-Cl, then NaBH | RT / 1-3h | None | Mild conditions, but side reactions with Trp are common. | 60 - 80% |

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in validation steps to ensure the reaction is proceeding as intended, preventing the loss of high-value peptide intermediates.

Protocol A: Mercury(II) Acetate Deprotection (Solution Phase)

This protocol is ideal for peptides that have already been cleaved from the resin but retain the S-tBu group for late-stage regioselective folding [1].

Materials:

-

Peptide containing Cys(S-tBu)

-

Mercury(II) acetate (

) -

Trifluoroacetic acid (TFA) or 10% aqueous acetic acid

-

-mercaptoethanol (

-

Cold diethyl ether

Step-by-Step Methodology:

-

Dissolution & Activation: Dissolve the peptide (1.0 eq) in a minimum volume of TFA (or 10% aq. acetic acid depending on peptide solubility). Chill the solution to 0°C.

-

Electrophilic Attack: Add

(10.0 eq per S-tBu group) to the stirring solution.-

Validation Check: The solution should remain clear. Stir at 0°C for 30 minutes, then allow it to warm to room temperature for an additional 60 minutes.

-

-

Intermediate Isolation: Concentrate the reaction mixture under a gentle stream of nitrogen. Add ice-cold diethyl ether to precipitate the Peptide-Cys(S-Hg) complex. Centrifuge and discard the supernatant.

-

Validation Check: A fine white/off-white pellet confirms the successful formation of the mercury-peptide complex [1].

-

-

Thiol Exchange: Dissolve the pellet in a degassed buffer (e.g., 0.1 M ammonium acetate, pH 4.5). Add a massive excess of

-ME (100 eq) or DTT. Stir at room temperature for 4 to 12 hours. -

Final Isolation: The solution will turn cloudy as the mercury-thiol complex precipitates. Centrifuge to pellet the heavy metal waste. Carefully collect the supernatant containing the free peptide.

-

Self-Validation (Ellman's Test): Take a 10 µL aliquot of the supernatant and react it with Ellman's reagent (DTNB). A rapid shift to deep yellow (Absorbance at 412 nm) confirms the presence of the liberated free thiol.

-

-

Purification: Purify the supernatant immediately via preparative RP-HPLC to prevent unwanted disulfide scrambling.

Protocol B: TFMSA/TFA Acidolysis (Resin or Solution Phase)

This protocol utilizes superacid to force cleavage. It is highly effective but demands strict adherence to the scavenger cocktail ratios [2][3].

Figure 2: Workflow for TFMSA-mediated acidolytic cleavage of the S-tBu protecting group.

Materials:

-

Trifluoroacetic acid (TFA)

-

Trifluoromethanesulfonic acid (TFMSA)

-

Thioanisole, Ethanedithiol (EDT), m-Cresol

Step-by-Step Methodology:

-

Scavenger Matrix Preparation: In a chemically resistant flask, prepare the cleavage cocktail. A standard ratio is TFA : Thioanisole : EDT : m-Cresol (80 : 10 : 5 : 5 v/v).

-

Causality: Thioanisole acts as a soft nucleophile to trap

; EDT prevents oxidative disulfide formation; m-Cresol protects Tyrosine residues from alkylation [2].

-

-

Peptide Introduction: Add the dry peptide (or peptidyl-resin) to the cocktail. Stir for 10 minutes at room temperature to ensure complete dissolution/swelling.

-

Superacid Introduction: Chill the flask in an ice bath to exactly 0°C. Slowly, dropwise, add TFMSA to a final concentration of 10% (v/v) of the total volume.

-

Validation Check: The solution will often turn a dark, intense color (red/brown) upon TFMSA addition due to the generation of stable carbocations. This is a normal visual indicator of superacid activation.

-

-

Cleavage: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 60 to 90 minutes.

-

Quenching and Precipitation: Chill the flask again and slowly add a 10-fold volume of ice-cold diethyl ether. The deprotected peptide will precipitate.

-

Washing: Centrifuge, decant the ether, and wash the pellet three more times with cold ether to remove all traces of TFMSA and scavengers (critical to pass the "smell test" for EDT/Thioanisole removal).

-

Self-Validation (LC-MS): Analyze the crude pellet via LC-MS. You must observe a mass shift of exactly -56.1 Da per S-tBu group removed. If a +56.1 Da adduct is observed on other fragments, scavenger ratios must be increased in future runs to prevent re-alkylation [2].

-

References

-

Mease, R. C., et al. "Synthesis and in vivo Evaluation of N-[N-[(S)-1,3-Dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine, [18F]DCFBC: a New Imaging Probe for Prostate Cancer." National Institutes of Health (NIH) Public Access / Bioconjugate Chemistry.[Link]

-

Chakraborty, A., et al. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." Organic Process Research & Development, ACS Publications.[Link]

-

Andreu, D., et al. "Formation of Disulfide Bonds in Synthetic Peptides and Proteins." Methods in Molecular Biology / ResearchGate.[Link]

orthogonal protection strategies using S-tert-Butyl-L-cysteine hydrochloride

Application Note: Advanced Orthogonal Protection Strategies Using S-tert-Butyl-L-Cysteine Hydrochloride in Complex Peptide Synthesis

Introduction & Mechanistic Rationale

The synthesis of complex, multi-disulfide-bridged peptides—such as conotoxins, insulin, and cystine-knot proteins—requires absolute control over cysteine pairing. Mispaired disulfides lead to inactive structural scrambling and catastrophic yield losses[1]. To achieve regioselectivity, orthogonal protecting groups that can be removed under mutually exclusive chemical conditions are mandatory.

This compound (H-Cys(tBu)-OH·HCl) serves as a critical foundational building block in this domain. When converted to its Fmoc- or Boc-protected derivative, the S-tert-butyl (S-tBu) thioether provides a highly robust orthogonal layer[2].

Expert Insight (Causality): A frequent and costly pitfall in peptide chemistry is confusing the S-tBu (thioether) protecting group with the S-StBu (S-tert-butylthio disulfide) group.

-

S-StBu is a disulfide and is easily removed by mild reducing agents like DTT or β-mercaptoethanol.

-

S-tBu , conversely, is a thioether and is entirely resistant to reduction. Furthermore, unlike O-tert-butyl ethers which readily form carbocations in standard 95% Trifluoroacetic acid (TFA), the S-tBu thioether bond is exceptionally stable to standard TFA cleavage[3]. This stability arises because the thiolate is a much poorer leaving group than an alkoxide, and the extreme steric bulk of the tert-butyl group shields the sulfur atom from acidolysis. Cleavage strictly requires heavy metal coordination (e.g., Hg²⁺, which has a strong thiophilic affinity to pull the equilibrium) or ultra-strong acids like HF or TFMSA[3][4].

Orthogonality Matrix for Cysteine Protecting Groups

To design a self-validating synthesis, researchers must select protecting groups based on their specific cleavage mechanisms. The table below summarizes the quantitative and qualitative stability of common Cys protecting groups, highlighting the unique position of S-tBu.

| Protecting Group | Chemical Nature | Primary Cleavage Reagent | Stability to 95% TFA | Stability to Reducing Agents |

| S-Trt (Trityl) | Thioether | 95% TFA + Scavengers | Labile | Stable |

| S-StBu (tert-Butylthio) | Disulfide | DTT, TCEP, BME | Stable | Labile |

| S-Acm (Acetamidomethyl) | Thioacetal | I₂, Tl(TFA)₃ | Stable | Stable |

| S-tBu (tert-Butyl) | Thioether | Hg(OAc)₂, HF, TFMSA | Highly Stable | Highly Stable |

Note: While S-tBu is utilized here as an intentional protecting group, researchers should be aware that unintended S-tert-butylation can occur during the TFA cleavage of peptides containing unprotected cysteines, where tert-butyl cations (generated from O-tBu or Boc groups) alkylate free thiols[5]. The use of potent scavengers prevents this side reaction.

Workflow: Regioselective Disulfide Engineering

Below is the logical progression for synthesizing a two-disulfide peptide using an S-Trt / S-tBu orthogonal pairing.

Fig 1: Regioselective disulfide bond formation using orthogonal Cys(Trt) and Cys(tBu) protection.

Experimental Protocols

Protocol 1: Preparation of Fmoc-Cys(tBu)-OH from H-Cys(tBu)-OH·HCl

Before Solid-Phase Peptide Synthesis (SPPS), the hydrochloride salt must be N-alpha protected.

-

Dissolution : Dissolve 10 mmol of H-Cys(tBu)-OH·HCl in 20 mL of 10% aqueous Na₂CO₃. Cool to 0°C in an ice bath to prevent side reactions during acylation.

-

Fmoc Addition : Dissolve 10.5 mmol of Fmoc-OSu in 20 mL of dioxane. Add dropwise to the aqueous solution over 30 minutes under vigorous stirring.

-

Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

-

Isolation : Acidify the solution to pH 2.0 using 1M HCl. Extract the resulting precipitate with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield Fmoc-Cys(tBu)-OH.

Protocol 2: Primary Cleavage and First Disulfide Formation

This step removes standard protecting groups (including S-Trt) while leaving S-tBu intact.

-

Cleavage Cocktail : Treat the peptidyl-resin with TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5 v/v) for 2 hours at room temperature[5]. DODT is critical here to trap carbocations and prevent irreversible alkylation of the newly freed Trt-cysteines.

-

Self-Validation Check (LC-MS) : Analyze the ether-precipitated crude via LC-MS. The mass must reflect the peptide with intact S-tBu groups (+56 Da per S-tBu moiety). The presence of free thiols from the cleaved Cys(Trt) residues should be confirmed by a positive (yellow) Ellman's test.

-

First Oxidation : Dissolve the crude peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a high dilution (0.1 mg/mL) to thermodynamically favor intramolecular folding over intermolecular oligomerization. Stir open to the air for 24-48 hours until LC-MS confirms a mass shift of -2 Da (formation of the first disulfide).

-

Lyophilization : Acidify to pH 4.0 with acetic acid to halt disulfide shuffling, then lyophilize.

Protocol 3: Targeted Deprotection of S-tBu via Mercury(II) Acetate

Because S-tBu is highly stable, heavy metal coordination is required to force the cleavage[2][4].

-

Metal Coordination : Dissolve the lyophilized peptide in a mixture of TFA/Anisole (9:1 v/v). Add 10 equivalents of Mercury(II) acetate [Hg(OAc)₂] per S-tBu group. Caution: Hg(OAc)₂ is highly toxic; perform all steps in a fume hood[4].

-

Incubation : Stir the reaction at room temperature for 2 to 4 hours.

-

Mercury Scavenging : To release the free thiol from the Hg-complex, add a 50-fold excess of β-mercaptoethanol (or pass H₂S gas through the solution)[4]. A black precipitate of HgS will form immediately, driving the equilibrium toward the free peptide thiol.

-

Filtration & Oxidation : Filter the mixture through a Celite pad to remove the HgS precipitate.

-

Self-Validation Check (LC-MS) : Analyze the filtrate. The mass must show a loss of 56 Da per deprotected S-tBu group.

-

Final Folding : Dilute the filtrate into an oxidizing buffer (pH 8.0) to form the second disulfide bond (an additional -2 Da shift on LC-MS). Purify the final bicyclic peptide via RP-HPLC.

References

Sources

Application Note: High-Efficiency PEGylation of S-tert-Butyl-L-Cysteine Hydrochloride

Introduction & Scientific Rationale

The Challenge of Protected Cysteine Conjugation

S-tert-Butyl-L-cysteine hydrochloride (StBu-Cys) is a unique amino acid derivative where the thiol (sulfhydryl) group is protected by a bulky tert-butyl moiety. Unlike labile protecting groups (e.g., Trityl), the S-tert-butyl group is exceptionally stable against acid, base, and oxidation, requiring harsh conditions (e.g., boiling trifluoroacetic acid or heavy metal reduction) for removal.

This stability presents a specific conjugation challenge: Standard thiol-maleimide chemistry is impossible without deprotection. Therefore, conjugation must target the primary amine (

The Solution: N-Terminal PEGylation via NHS Esters

This protocol utilizes N-Hydroxysuccinimide (NHS) ester chemistry to attach Polyethylene Glycol (PEG) to the amine of StBu-Cys. This approach preserves the hydrophobic S-tert-butyl "tail," creating an amphiphilic conjugate (PEG-Cys-S-tBu) often used in lipid nanoparticle (LNP) formulation or as a stable hydrophobic anchor for drug delivery systems.

Mechanism of Action

The reaction relies on a nucleophilic attack by the deprotonated primary amine of StBu-Cys onto the carbonyl of the PEG-NHS ester.

-

Critical Control Point (pH): The amine must be deprotonated (neutral) to react. StBu-Cys is supplied as a Hydrochloride (HCl) salt; therefore, the reaction buffer must have sufficient buffering capacity to neutralize the HCl and maintain a pH between 7.5 and 8.5 .

-

pH < 7.0: Amine is protonated (

) and unreactive. -

pH > 8.5: The NHS ester hydrolyzes rapidly (half-life < 10 mins), consuming the PEG reagent before conjugation occurs.

-

Visual Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the chemical pathway and the critical competition between conjugation and hydrolysis.

Figure 1: Reaction pathway showing the critical balance between amine conjugation and competing hydrolysis.

Experimental Workflow

Figure 2: Step-by-step operational workflow for batch conjugation.

Materials & Equipment

Reagents

| Reagent | Specification | Purpose |

| mPEG-NHS Ester | MW 2kDa - 40kDa (e.g., mPEG-SC or mPEG-SG) | Polymer backbone.[1][2][3][4] Note: SC is more reactive but hydrolyzes faster than SG. |

| StBu-Cys HCl | This compound (>98%) | Target molecule.[5][6][7] |

| Conjugation Buffer | 100 mM Sodium Phosphate or Bicarbonate, pH 8.0 | Reaction medium. MUST be amine-free (No Tris/Glycine). |

| Quenching Buffer | 1 M Glycine or 1 M Tris-HCl, pH 8.0 | Stops reaction by scavenging excess NHS ester. |

| Organic Solvent | Anhydrous DMSO or DMF | Optional co-solvent for PEG solubility. |

Equipment

-

pH Meter (Calibrated).

-

Magnetic Stirrer & Stir Bars.

-

Dialysis Cassettes (MWCO 1kDa or 3.5kDa depending on PEG size).

-

UV-Vis Spectrophotometer.

Detailed Protocol: Aqueous Conjugation

This protocol assumes a target scale of 100 mg of PEG reagent . Adjust volumes proportionally.

Step 1: Buffer Preparation & StBu-Cys Solubilization

-

Prepare 10 mL of 100 mM Sodium Phosphate Buffer (pH 8.0) .

-

Calculate the molar equivalents. Use a 5-fold to 10-fold molar excess of StBu-Cys relative to PEG.

-

Reasoning: StBu-Cys is inexpensive compared to high-quality PEG. Excess small molecule drives the reaction to completion and suppresses PEG-PEG side reactions.

-

-

Dissolve the calculated amount of This compound in 2 mL of the buffer.

-

CRITICAL: Check pH immediately. The HCl salt will lower the pH. Adjust back to pH 8.0 using small aliquots of 1 M NaOH.

-

Why? If pH < 7.5, reaction efficiency drops significantly.

-

Step 2: PEG Addition[3][8]

-

Weigh 100 mg of mPEG-NHS ester .

-

Option A (Direct): Add solid PEG directly to the StBu-Cys solution while stirring.

-

Option B (Pre-dissolved): Dissolve PEG in 200 µL of anhydrous DMSO, then add dropwise to the aqueous StBu-Cys solution.

-

Tip: Use Option B if using high molecular weight PEGs (>20kDa) to ensure rapid dispersion.

-

Step 3: Incubation[3][9][10][11]

-

Stir the mixture at Room Temperature (20-25°C) for 2 to 4 hours .

-

Protect from direct light (standard precaution for organic chemistry, though not strictly photosensitive).

Step 4: Quenching

-

Add 1 M Glycine (or Tris) to a final concentration of 50 mM (e.g., add 100 µL of 1M stock to 2 mL reaction).

-

Incubate for 30 minutes . This converts any remaining reactive NHS esters into PEG-Glycine, preventing them from reacting with downstream proteins or tissues.

Step 5: Purification

-

Method: Dialysis is preferred to remove excess StBu-Cys (MW ~213 Da) and Glycine.

-

Procedure:

-

Transfer reaction mixture to a dialysis cassette (MWCO 1000 Da or 3500 Da).

-

Dialyze against 4 Liters of PBS (pH 7.4) or distilled water for 24 hours at 4°C.

-

Change buffer at least 3 times (e.g., at 4h, 8h, and overnight).

-

Quality Control & Validation

Every batch must be validated to ensure: (1) Conjugation occurred, and (2) The S-tert-butyl group remains intact.

TNBS Assay (Primary Amine Detection)

-

Purpose: Quantify the consumption of free amines.

-

Expectation: The PEG-Conjugate should show <5% free amine signal compared to an equimolar amount of unconjugated StBu-Cys.

-

Method: React sample with 2,4,6-trinitrobenzenesulfonic acid (TNBS). Measure absorbance at 335 nm. A decrease in absorbance indicates successful N-terminal PEGylation.

Ellman’s Test (Free Thiol Detection)

-

Purpose: Verify that the S-tert-butyl protecting group did NOT fall off.

-

Expectation: The signal should be Negative (close to baseline/zero).

-

Interpretation:

-

Negative Result: Success. The thiol remains protected.[8]

-

Positive Result: Failure. The protecting group was lost (unlikely unless contaminated with reducing agents) or the PEG reagent contained thiol impurities.

-

MALDI-TOF Mass Spectrometry

-

Purpose: Definitive mass confirmation.

-

Expectation: Observe a mass shift corresponding to the PEG MW + StBu-Cys MW (approx +213 Da, though polydispersity of PEG may make this subtle).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | pH too low (Amine protonated) | Ensure StBu-Cys HCl is neutralized to pH 8.0 before adding PEG. |

| Low Conjugation Yield | Hydrolysis of NHS Ester | PEG was stored improperly (wet) or buffer pH > 8.5. Use fresh, dry PEG. |

| Precipitation | hydrophobic interaction | Add 10-20% DMSO to the reaction buffer to solubilize the StBu moiety. |

| Positive Ellman's Test | Contamination | Ensure no DTT or Mercaptoethanol is present in glassware/buffers. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on NHS-ester chemistry and pH optimization).

-

Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocols. Retrieved from thermofisher.com.

-

BenchChem. (2025).[9] Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis. (Confirming stability of StBu group).

-

BroadPharm. (2022). Protocol for PEG NHS Ester. (Specifics on PEG-NHS hydrolysis rates).

-

ChemicalBook. (2025). This compound Properties. (Solubility and physical data).[3][10][11]

Sources

- 1. laysanbio.com [laysanbio.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. This compound | 2481-09-6 [chemicalbook.com]

- 6. This compound Supplier China | High Purity Bulk Manufacturer & Exporter [sinochem-nanjing.com]

- 7. This compound | 2481-09-6 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. broadpharm.com [broadpharm.com]

synthesis of cysteine-rich peptides using S-tert-Butyl-L-cysteine hydrochloride

Application Note: Regioselective Synthesis of Cysteine-Rich Peptides using S-tert-Butyl-L-cysteine (Cys(tBu)) Strategies

Executive Summary & Technical Disambiguation

The synthesis of cysteine-rich peptides (CRPs) containing multiple disulfide bonds presents a formidable challenge: the "folding problem." Random oxidation of poly-cysteine peptides often yields a mixture of thermodynamic isomers, frequently resulting in misfolded, inactive products. To force the correct disulfide connectivity (regioselectivity), orthogonal protecting groups are required.[1][2][3]

This guide focuses on the application of S-tert-Butyl-L-cysteine (specifically the thioether variant, Cys(tBu) ), derived from S-tert-Butyl-L-cysteine hydrochloride (CAS: 2481-09-6) .

CRITICAL DISAMBIGUATION: tBu vs. StBu

Before proceeding, researchers must verify their starting material, as nomenclature often overlaps:

| Feature | S-tert-Butyl (tBu) | S-tert-Butylthio (StBu) |

| Structure | Thioether (Cys-S- | Disulfide (Cys-S-S- |

| CAS (Free Acid/Salt) | 2481-09-6 (The subject of this guide) | 30044-51-0 (approx.) |

| Stability | Extremely High. Stable to TFA, Piperidine, and Iodine. | Moderate. Stable to TFA/Acid.[1][2] |

| Deprotection | Heavy Metal (Hg, Pd) or HF. | Reduction (Phosphines, Thiols).[1] |

| Strategic Role | "Third-level" orthogonality (survives Acm removal). | "Second-level" orthogonality (survives Trt removal). |

Why use Cys(tBu)?

While modern synthesis often prefers the easier-to-remove StBu (disulfide), the Cys(tBu) thioether remains the "nuclear option" for complex peptides requiring three distinct levels of orthogonality (e.g., Trt / Acm / tBu). Its resistance to iodine oxidation allows it to remain intact while Acm groups are cyclized, enabling the precise construction of 3-disulfide systems (e.g.,

Strategic Planning: The "Royal Flush" of Orthogonality

To synthesize a peptide with three defined disulfide bridges (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6), a hierarchical deprotection strategy is essential. The Cys(tBu) moiety serves as the most stable protecting group in this hierarchy.

The Hierarchy of Stability

-

Level 1 (Acid Labile): Trityl (Trt) or Methoxytrityl (Mmt).[2][4]

-

Level 2 (Oxidation Labile): Acetamidomethyl (Acm) .

-

Level 3 (Metal Labile): S-tert-Butyl (tBu) .

-

Removal: Mercury(II) Acetate [

] or Tetrafluoroboric acid. -